molecular formula C₂₆H₃₀D₈O₄ B1158800 11-Deoxy Corticosterone Pivalate-d8

11-Deoxy Corticosterone Pivalate-d8

Cat. No.: B1158800
M. Wt: 422.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxy Corticosterone Pivalate-d8 is a stable isotope-labelled analogue of deoxycorticosterone, serving as a critical reference standard in biomedical research. This compound, with a molecular formula of C26H30D8O4 and a molecular weight of 422.63, is a mineralocorticoid hormone agonist . It functions by binding to the mineralocorticoid receptor in the cytoplasm. This steroid-receptor complex then translocates to the cell nucleus, binds to chromatin, and initiates the transcription of specific genes, ultimately leading to increased renal tubular reabsorption of sodium and regulation of electrolyte balance . The primary research applications for this labelled compound include its use as an internal standard in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of hormone levels in biological samples . It is specifically used in studies related to adrenocortical insufficiency (Addison's disease) and the investigation of related steroid pathways . The unlabelled form, Desoxycorticosterone Pivalate (DOCP), is a well-established long-acting mineralocorticoid replacement therapy in veterinary medicine for the management of hypoadrenocorticism in dogs . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please note that this product is shipped at ambient temperature and should be stored at 2-8°C in a refrigerator .

Properties

Molecular Formula

C₂₆H₃₀D₈O₄

Molecular Weight

422.63

Synonyms

21-(2,2-dimethyl-1-oxopropoxy)pregn-4-ene-3,20-dione-d8;  11-Deoxycorticosterone-d8 Pivalate;  21-Hydroxypregn-4-ene-3,20-dione-d8 Pivalate;  Cortexone M-d8;  DOCP-d8;  DTMA-d8;  Deoxycorticosterone Trimethylacetate-d8;  Deoxycortone Pivalate-d8;  Deoxycorto

Origin of Product

United States

Scientific Research Applications

Pharmacological Background

11-Deoxy Corticosterone Pivalate-d8 is a synthetic mineralocorticoid hormone that acts as an analogue of desoxycorticosterone. Its primary function is associated with the regulation of sodium and potassium levels in the body, making it significant in treating conditions like adrenal insufficiency. The compound works by binding to mineralocorticoid receptors, leading to increased sodium reabsorption and potassium excretion in the kidneys, which can help manage blood pressure and fluid balance .

Clinical Applications

  • Adrenal Insufficiency Treatment :
    • Indications : The compound is used in treating adrenocortical insufficiency, particularly in conditions like Addison's disease, where the adrenal glands do not produce sufficient steroid hormones .
    • Mechanism : By mimicking natural mineralocorticoids, it helps restore electrolyte balance and blood volume, thus alleviating symptoms associated with adrenal insufficiency .
  • Rheumatoid Arthritis :
    • It has been investigated for use in managing rheumatoid arthritis, where its anti-inflammatory properties may provide therapeutic benefits .
  • Research Applications :
    • Transcriptomic Studies : Recent studies have utilized this compound in transcriptomic analyses to understand its effects on muscle tissue. For instance, one study highlighted its role in regulating gene expression related to muscle contraction and cell adhesion in rainbow trout .
    • Hormonal Studies : The compound has been instrumental in studies examining hormonal responses in patients with adrenal hyperplasia and other endocrine disorders .

Case Study 1: Adrenal Hyperplasia

A systematic review identified 46 cases of patients with 11-Deoxycorticosterone-producing adrenal lesions. Most patients were middle-aged women presenting with hypertension and hypokalemia. Notably, elevated levels of 11-Deoxycorticosterone were observed, often significantly exceeding normal ranges. The review emphasized the importance of measuring this hormone in patients with atypical presentations of hypertension .

Case Study 2: Hormonal Response to Treatment

In a clinical trial involving patients with Cushing's disease, treatment with 11-Deoxycorticosterone resulted in increased levels of both 11-deoxycorticosterone and aldosterone while decreasing renin levels. This suggests that the compound may modulate hormonal pathways effectively, providing insights into its therapeutic potential in endocrine disorders .

Data Tables

Application AreaDescriptionKey Findings
Adrenal InsufficiencyTreatment for conditions like Addison's diseaseRestores electrolyte balance; improves symptoms
Rheumatoid ArthritisPotential anti-inflammatory effectsInvestigated but requires further clinical validation
Transcriptomic StudiesAnalyzing muscle tissue responsesInduces expression related to muscle contraction
Hormonal RegulationEffects on adrenal hyperplasia and hormonal profilesSignificant elevation of 11-deoxycorticosterone levels observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter 11-Deoxy Corticosterone Pivalate-d8 11-Deoxy Corticosterone Desoxycortone Pivalate (DOCP) 11-Deoxycortisol
Molecular Formula C₂₁H₂₂D₈O₃ C₂₁H₃₀O₃ C₂₆H₃₈O₄ C₂₁H₃₀O₄
CAS Number 55487-63-3 64-85-7 808-48-0 64-23-5
Molecular Weight 338.51 g/mol 330.47 g/mol 414.59 g/mol 346.47 g/mol
Functional Group Deuterated pivalate ester Non-esterified corticosterone Pivalate ester 17α-hydroxy, non-esterified
Primary Use Analytical reference standard Steroidogenesis intermediate Mineralocorticoid replacement Glucocorticoid precursor
Key References

Key Insights:

  • Deuterated vs. Non-Deuterated Forms: DOCP-d8’s deuterium substitution reduces metabolic interference in assays, unlike non-deuterated DOCP, which is pharmacologically active and used to treat adrenal insufficiency .
  • Esterification Impact: The pivalate ester in DOCP and DOCP-d8 enhances lipophilicity, prolonging half-life compared to 11-Deoxy Corticosterone (non-esterified), which is rapidly metabolized .

Analytical Performance in Research

  • LC-MS/MS Applications : DOCP-d8 improves quantification accuracy in corticosterone assays by serving as an isotope dilution standard. In contrast, 11-Deoxycortisol requires distinct chromatographic separation due to structural similarity to corticosterone .
  • Sensitivity: DOCP-d8’s detection limit in egg albumen extracts is <1 ng/mL, outperforming non-deuterated DOCP, which exhibits cross-reactivity in immunoassays .

Preparation Methods

Steroid Backbone Construction

The steroid core is derived from cholesterol or phytosterols through microbial fermentation or chemical synthesis. Key steps include:

  • Side-chain cleavage : Using cytochrome P450 enzymes (e.g., CYP11A1) to convert cholesterol to pregnenolone.

  • Oxidation and isomerization : Pregnenolone is oxidized to progesterone, followed by 21-hydroxylation to yield 11-deoxycorticosterone (DOC).

Esterification with Pivalic Acid

The 21-hydroxyl group of DOC is esterified with pivaloyl chloride under anhydrous conditions:

DOC+(CH3)3CCOClpyridineDOC pivalate+HCl\text{DOC} + (\text{CH}3)3\text{CCOCl} \xrightarrow{\text{pyridine}} \text{DOC pivalate} + \text{HCl}

Reaction conditions (e.g., temperature, solvent) are optimized to avoid hydrolysis of the labile ester bond.

Deuterium Incorporation Strategies for 11-Deoxycorticosterone Pivalate-d8

Deuteration at eight positions (d8) is achieved through two primary approaches:

Catalytic Hydrogen-Deuterium Exchange

  • Acidic/basic conditions : DOC pivalate is treated with D2_2O in the presence of Pd/C or Rh catalysts to replace protium with deuterium at exchangeable positions (e.g., hydroxyl groups).

  • Limitations : Limited to labile protons; non-exchangeable positions require alternative methods.

Use of Deuterated Reagents in Synthesis

Deuterium is introduced during key synthetic steps:

  • Deuterated reducing agents : NaBD4_4 or LiAlD4_4 for ketone reductions, ensuring deuterium incorporation at C-3 and C-20.

  • Deuterated pivalic acid : (CD3)3CCOCl(\text{CD}_3)_3\text{CCOCl} is used for esterification, contributing nine deuterium atoms. To achieve d8 labeling, partial deuteration (e.g., two CD3_3 groups) is employed.

Table 1: Deuterium Distribution in 11-Deoxycorticosterone Pivalate-d8

PositionDeuterium SourceNumber of D Atoms
C-3, C-20NaBD4_4 reduction2
Pivalate methyl(CD3)3CCOCl(\text{CD}_3)_3\text{CCOCl}6

Optimization of Reaction Conditions

Critical parameters for high isotopic purity (>98% d8):

Solvent Systems

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) prevents proton back-exchange.

  • Deuterated solvents (e.g., D2_2O, CDCl3_3) are used in final purification steps.

Temperature and Time

  • Esterification at 0–5°C minimizes side reactions.

  • Hydrogen-deuterium exchange requires 24–48 hours at 50°C for complete deuteration.

Purification and Analytical Validation

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) : C18 columns with acetonitrile-D2_2O gradients resolve deuterated and non-deuterated species.

  • Recrystallization : Ethanol-D2_2O mixtures yield crystals with >99% chemical purity.

Spectroscopic Characterization

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 422.6 [M+H]+^+ (calculated for C26_{26}H30_{30}D8_8O4_4: 422.58).

  • NMR spectroscopy : 1^1H-NMR shows absence of protons at δ 0.8–1.2 (pivalate methyl groups), while 2^2H-NMR confirms deuterium integration.

Table 2: Analytical Data for 11-Deoxycorticosterone Pivalate-d8

TechniqueKey Observations
ESI-MSm/z 422.6 [M+H]+^+, isotopic cluster confirms d8
1^1H-NMR (CDCl3_3)δ 5.70 (s, 1H, C4-H), δ 3.50 (m, 2H, C21-H2_2)
13^13C-NMRδ 199.5 (C3=O), δ 170.2 (C21-ester)

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Protium contamination from solvents or reagents.

  • Solution : Use of deuterated solvents (e.g., DMF-d7_7) and airtight reaction vessels.

Regioselectivity in Deuteration

  • Cause : Non-uniform deuterium distribution in the steroid nucleus.

  • Solution : Stepwise deuteration using protecting groups for selective reaction sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.